![molecular formula C7H9BN2O3 B8115402 (5-Acetyl-6-aminopyridin-3-YL)boronic acid](/img/structure/B8115402.png)
(5-Acetyl-6-aminopyridin-3-YL)boronic acid
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Overview
Description
(5-Acetyl-6-aminopyridin-3-YL)boronic acid is a boronic acid derivative with the molecular formula C7H9BN2O3. It is a solid compound that is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
(5-Acetyl-6-aminopyridin-3-YL)boronic acid can be synthesized through the reaction of 6-aminopyridine with boronic acid or boronic esters . The reaction is typically carried out in a suitable solvent, such as ethanol, at room temperature . The process involves the formation of a boronic ester intermediate, which is then hydrolyzed to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Acetyl-6-aminopyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the boronic acid group .
Major Products Formed
The major products formed from these reactions include various boronates, substituted pyridines, and other boronic acid derivatives .
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the potential of (5-Acetyl-6-aminopyridin-3-yl)boronic acid as an inhibitor of metallo-beta-lactamases (MBLs), which are enzymes produced by certain bacteria that confer resistance to beta-lactam antibiotics. The compound's boronic acid moiety is critical for its interaction with these enzymes, allowing it to restore the efficacy of existing antibiotics against resistant strains.
Case Study:
A study demonstrated that derivatives of pyridine, including those containing boronic acid, exhibited enhanced antibacterial activity against resistant strains of E. coli and K. pneumoniae. The incorporation of the this compound structure significantly increased the inhibitory potency against MBLs, suggesting a promising avenue for developing new antibacterial therapies .
Cancer Treatment
The compound has also been investigated for its antiproliferative properties against various cancer cell lines. Its ability to induce apoptosis and inhibit cell proliferation has been documented, making it a candidate for further development in oncology.
Case Study:
In vitro studies on human non-small cell lung cancer (NSCLC) cells showed that this compound derivatives could inhibit cell growth and induce apoptosis through modulation of key signaling pathways, including the PI3K/AKT pathway. The results indicated that these compounds could serve as lead structures for new anticancer agents .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Boronate Formation: Utilizing boron reagents to form the boronic acid group.
- Acetylation: Introducing the acetyl group at the 5-position of the pyridine ring.
These synthetic routes allow for the generation of various derivatives that may enhance biological activity or selectivity against specific targets.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound in both antibacterial and anticancer applications. Modifications to the pyridine ring or the boronic acid group can significantly influence biological activity.
Key Findings:
Mechanism of Action
The mechanism of action of (5-Acetyl-6-aminopyridin-3-YL)boronic acid involves its ability to form stable complexes with various biomolecules and organic compounds. The boronic acid group can interact with cis-diol-containing biomolecules, facilitating their selective extraction and enrichment . The compound’s reactivity with other functional groups also makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
6-Aminopyridine-3-boronic acid: Similar in structure but lacks the acetyl group.
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling but has a different aromatic structure.
Vinylboronic acid: Used in similar coupling reactions but with a different functional group.
Uniqueness
(5-Acetyl-6-aminopyridin-3-YL)boronic acid is unique due to its specific structure, which includes both an acetyl and an amino group on the pyridine ring. This unique structure enhances its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis and scientific research .
Biological Activity
(5-Acetyl-6-aminopyridin-3-YL)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 139042-59-4, exhibits properties that may be beneficial in various therapeutic applications, particularly in oncology and inflammation.
The molecular formula of this compound is C7H9BN2O3, with a molecular weight of 179.06 g/mol. Its structure includes a pyridine ring substituted with an acetyl and an amino group, alongside the boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles.
Anticancer Properties
Recent studies have highlighted the anticancer potential of boronic acids, including this compound. Research indicates that compounds within this class can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.
- Mechanism of Action : The compound has been shown to interact with proteins involved in cancer cell signaling, potentially acting as a proteasome inhibitor. This mechanism is similar to that of bortezomib, a well-known anticancer drug.
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Cell Line Studies : In vitro experiments have demonstrated that this compound exhibits significant antiproliferative effects against several human cancer cell lines, including:
- HCC827 (non-small cell lung cancer)
- A549 (lung cancer)
- MCF-7 (breast cancer)
Anti-inflammatory Activity
The anti-inflammatory properties of boronic acids have also been explored. Studies suggest that this compound may inhibit pro-inflammatory cytokine production, making it a candidate for treating inflammatory diseases.
- Cytokine Inhibition : In vitro assays indicate that treatment with this compound can reduce levels of TNF-alpha and IL-6 in activated macrophages.
- Animal Models : Preliminary animal studies have shown that administration of this compound can significantly decrease inflammation markers in models of arthritis and colitis.
Case Studies
A notable case study involved the synthesis and evaluation of various boronic acid derivatives, including this compound, for their antiproliferative effects against resistant cancer cell lines. The findings suggested enhanced efficacy compared to traditional chemotherapeutics, particularly in cases where resistance mechanisms were present.
Properties
IUPAC Name |
(5-acetyl-6-aminopyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BN2O3/c1-4(11)6-2-5(8(12)13)3-10-7(6)9/h2-3,12-13H,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCQVAXEPRXRGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N)C(=O)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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